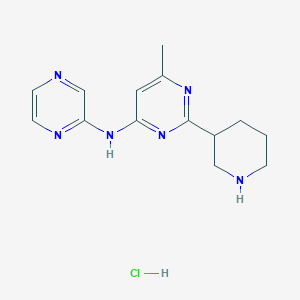

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride

CAS No.: 1361118-63-9

Cat. No.: VC2714823

Molecular Formula: C14H19ClN6

Molecular Weight: 306.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361118-63-9 |

|---|---|

| Molecular Formula | C14H19ClN6 |

| Molecular Weight | 306.79 g/mol |

| IUPAC Name | 6-methyl-2-piperidin-3-yl-N-pyrazin-2-ylpyrimidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H18N6.ClH/c1-10-7-12(19-13-9-16-5-6-17-13)20-14(18-10)11-3-2-4-15-8-11;/h5-7,9,11,15H,2-4,8H2,1H3,(H,17,18,19,20);1H |

| Standard InChI Key | BTSBWQQAUNLQQZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C2CCCNC2)NC3=NC=CN=C3.Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)C2CCCNC2)NC3=NC=CN=C3.Cl |

Introduction

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride is a synthetic compound belonging to the class of heterocyclic amines. This compound features a pyrimidine core substituted with a methyl group and a piperidine ring, as well as a pyrazine moiety linked via an amine group. Its hydrochloride salt form improves solubility, making it suitable for experimental and therapeutic applications.

This article explores its chemical structure, synthesis methods, potential applications, and biological activity based on available literature.

Synthesis

The synthesis of (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride involves:

-

Formation of the Pyrimidine Core:

-

Starting with 2-chloro-pyrimidines, substitution reactions introduce the methyl and piperidine groups at the 6th and 2nd positions, respectively.

-

-

Pyrazine Coupling:

-

The pyrazine ring is introduced via nucleophilic substitution or reductive amination using pyrazinyl precursors.

-

-

Hydrochloride Salt Formation:

-

The free base is reacted with hydrochloric acid to yield the hydrochloride salt for enhanced stability and solubility.

-

Antimicrobial Potential

Compounds with similar pyrimidine and pyrazine scaffolds have demonstrated antimicrobial activity by inhibiting bacterial enzymes or disrupting microbial DNA synthesis . This compound may exhibit comparable properties due to its structural features.

Enzyme Inhibition

Pyrimidines are known to inhibit enzymes such as dihydrofolate reductase (DHFR) or tyrosine kinases . The addition of a pyrazine group may enhance selectivity toward specific targets, including monoamine oxidase-B (MAO-B), based on related studies .

Anticancer Applications

The heterocyclic nature of this compound makes it a candidate for anticancer research, as pyrimidines are often used in kinase inhibitors targeting tumor growth pathways .

Applications and Future Directions

-

Pharmaceutical Development:

-

Potential applications in antimicrobial agents, enzyme inhibitors, or anticancer drugs.

-

-

Chemical Biology:

-

Useful as a probe for studying enzyme mechanisms or receptor-ligand interactions.

-

-

Future Research:

-

Further SAR studies are needed to optimize activity.

-

Toxicological profiling is essential for clinical translation.

-

This compound represents an exciting avenue for research due to its versatile chemical structure and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume